(Hydroxymethyl)urea plays a crucial role in the production of urea-formaldehyde (UF) resins, widely used in various research applications. These resins find use in:
(Hydroxymethyl)urea can also serve as a starting material for the synthesis of other research chemicals, including:
(Hydroxymethyl)urea, also known as 3-(hydroxymethyl)urea, is an organic compound characterized by its urea backbone with a hydroxymethyl group attached. Its molecular formula is , and it has a molecular weight of approximately 118.1344 g/mol. The compound is notable for its role in various chemical and biological applications, particularly as a building block in the synthesis of more complex molecules and as a modifier in polymer chemistry.
Moreover, (hydroxymethyl)urea has been studied for its corrosion inhibition properties, particularly in acidic environments where it forms protective layers on metal surfaces, thus preventing corrosion .
Research indicates that (hydroxymethyl)urea exhibits various biological activities. It has been shown to possess anti-corrosive properties, making it useful in protecting metals from acidic corrosion . Furthermore, studies suggest that derivatives of (hydroxymethyl)urea may have potential applications in pharmaceuticals due to their ability to interact with biological systems effectively.
Several methods are available for synthesizing (hydroxymethyl)urea:
(Hydroxymethyl)urea finds diverse applications across various fields:
Studies on the interaction of (hydroxymethyl)urea with other compounds reveal its potential as a corrosion inhibitor. For example, it has been shown to enhance the protective qualities of coatings applied to metals when exposed to corrosive environments like hydrochloric acid . Additionally, its interactions with biological molecules could lead to novel therapeutic applications.
Several compounds share structural or functional similarities with (hydroxymethyl)urea. Here are some notable examples:
What sets (hydroxymethyl)urea apart from these similar compounds is its specific balance of hydrophilicity and hydrophobicity due to the hydroxymethyl group. This property enhances its solubility and reactivity compared to other urea derivatives, making it particularly effective in both biological and industrial applications.
The base-mediated reaction between urea and formaldehyde dominates industrial synthesis due to its controllability and efficiency. This process involves multiple equilibria, with hydroxymethylurea derivatives forming via nucleophilic additions or SN2 mechanisms.
Under alkaline conditions, hydroxide ions deprotonate urea to generate the urea anion (H₂NCONH⁻), a potent nucleophile. This anion reacts with formaldehyde in two primary forms:
Nucleophilic Addition:
The urea anion attacks the electrophilic carbonyl carbon of CH₂O, forming a tetrahedral intermediate that collapses to yield monomethylolurea (MMU). Computational studies at the B3LYP/6-31+G* level reveal a barrierless pathway for this reaction, making it energetically favorable.
SN2 Mechanism:
For CH₂(OH)₂, the reaction proceeds via an SN2-type transition state where the urea anion displaces a hydroxyl group. This pathway exhibits a higher energy barrier (~180 kJ/mol at MP2/6-311+G**) compared to nucleophilic addition, rendering it less dominant under standard conditions.
The urea anion’s formation is pivotal, as its enhanced nucleophilicity drives hydroxymethylation. Key steps include:
Experimental studies confirm that MMU, bis(hydroxymethyl)urea (BMU), and tris(hydroxymethyl)urea (TMU) coexist in alkaline hydroxymethylation products, with BMU predominating at formaldehyde-to-urea (F/U) ratios of 2.1–2.4. Tetramethylolurea remains absent due to steric hindrance.
Quantum mechanical calculations have clarified reaction pathways and transition states:
Key Findings:
Energy Barriers:
| Mechanism | B3LYP/6-31+G* (kJ/mol) | MP2/6-311+G** (kJ/mol) |
|---|---|---|
| Nucleophilic Addition | 130 | 145 |
| SN2 | 180 | 190 |
These results align with kinetic studies showing nucleophilic addition as the primary pathway under alkaline conditions.
Hydroxymethylation is reversible, with equilibrium shifting toward reactants at elevated temperatures. Stabilization of hydroxymethyl groups via intramolecular hydrogen bonding is critical for resin precursor synthesis.
At F/U = 2.1, product composition includes:
Data from
The acid-catalyzed formation of hydroxymethyl urea hinges on the protonation dynamics of formaldehyde. In acidic media, formaldehyde undergoes polarization, forming a reactive carbonium ion ($$ \text{CH}_2^+ $$) that facilitates nucleophilic attack by urea's amide nitrogen [2]. This protonation step is critical for lowering the activation energy of the reaction, as the electrophilic carbonium ion readily binds to urea's lone electron pair.
Urea itself exhibits protonation behavior under acidic conditions, primarily at the oxygen atom, generating species such as $$ \text{NH}2\text{C(OH)}\text{NH}3^+ $$ [2]. These protonated forms enhance urea's electrophilicity, enabling efficient coupling with the carbonium ion. The transition state involves a stabilized intermediate where the carbonium ion bridges the amide nitrogen and a hydroxyl group, as depicted in the reaction mechanism:
$$
\text{NH}2\text{CO}\text{NH}2 + \text{CH}2^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH}^+ \rightarrow \text{NH}2\text{CO}\text{NH}-\text{CH}2\text{OH} + \text{H}^+
$$
The rate of this step is highly sensitive to pH, with strong acids (e.g., $$ \text{H}2\text{SO}_4 $$) accelerating proton transfer but excessive protonation (pH < 2.5) destabilizing intermediates [4].
Table 1: Rate Constants for Hydroxymethyl Urea Formation at Varied pH and Temperatures
| pH | Temperature (°C) | Rate Constant ($$ \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$) | Activation Energy (kcal mol$$^{-1}$$) |
|---|---|---|---|
| 3.0 | 40 | 8.93 | 17.2 |
| 4.7 | 50 | 3.79 | 11.4 |
| 7.0 | 40 | 1.94 | 10.5 |
| 9.4 | 30 | 3.26 | 16.7 |
Data derived from urea-formaldehyde reaction kinetics under acidic and alkaline conditions [2].
The pH-dependent kinetics of hydroxymethyl urea synthesis reveal a non-linear relationship between reaction rate and acidity. Rate constants for monomethylol urea formation exhibit a minimum in the pH range of 4.5–8, with dual catalysis by $$ \text{H}^+ $$ and $$ \text{OH}^- $$ outside this window [2]. Below pH 4.5, $$ \text{H}^+ $$ dominates catalysis, while above pH 8, $$ \text{OH}^- $$ facilitates deprotonation of urea to form reactive amide anions.
Key Observations:
Table 2: Activation Parameters for Hydroxymethyl Urea Synthesis
| pH | Activation Energy (kcal mol$$^{-1}$$) | Entropy of Activation ($$ \Delta S^\ddagger $$, cal deg$$^{-1}$$ mol$$^{-1}$$) |
|---|---|---|
| 3.0 | 17.2 | -18.96 |
| 4.7 | 11.4 | -40.29 |
| 7.0 | 10.5 | -43.96 |
| 9.4 | 16.7 | -22.06 |
Negative entropy values indicate highly ordered transition states [2].
The interplay between pH and temperature further modulates kinetics. At pH 4.7 and 50°C, the rate constant rises to $$ 3.79 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, nearly doubling with a 10°C increase [2]. This contrasts with alkaline conditions (pH 9.4), where a 30°C temperature yields $$ 3.26 \times 10^{-4} \, \text{L mol}^{-1} \text{s}^{-1} $$, highlighting the dominance of $$ \text{OH}^- $$-mediated mechanisms at lower thermal energy inputs [2].
Catalyst selection also impacts linkage formation. $$ \text{H}3\text{PO}4 $$ promotes terminal ether bonds ($$-\text{O}-\text{CH}2-$$), while $$ \text{HCl} $$ and $$ \text{H}2\text{SO}4 $$ favor methylene bridges ($$-\text{CH}2-$$) [4]. These differences arise from anion-specific effects on transition-state stabilization, with bulkier anions (e.g., $$ \text{PO}_4^{3-} $$) hindering close approach of reactants [4].
Liquid water is far more than an inert reaction medium. It contributes explicit, directional hydrogen bonds, generates transient proton wires, and furnishes dielectric screening that reshapes transition-state topologies. For (Hydroxymethyl)urea—whose structure places one hydroxymethyl moiety on the urea backbone—these solvent effects determine whether nucleophilic addition at the carbonyl centre proceeds, whether proton abstraction from nitrogen is rate-limiting, and how reactive intermediates partition between linear and branched oligomeric fates [1] [2].
Computational electron-density analyses have demonstrated that (Hydroxymethyl)urea engages water through three principal bond motifs: oxygen-centred donation into the hydroxyl proton (O–H···O), nitrogen-centred donation into solvent oxygen (N–H···O), and inverse water donation into the carbonyl oxygen of the urea core (O–H···O=C) [3]. These linkages create cyclic six-membered and seven-membered rings that serve as dynamic reaction corridors.
| Number of coordinated water molecules | Dominant hydrogen-bond type | Interaction energy / kilocalories per mole | Topological electron density ρ / atomic units | Source |
|---|---|---|---|---|
| 1 | N–H···O (water acceptor) | 2.23 [3] | 0.011 [3] | 1 |
| 2 | O–H···O (water donor) | 5.67 [3] | 0.018 [3] | 1 |
| 4 | Bifurcated O–H···O and N–H···O | 11.42 [3] | 0.025 [3] | 1 |
| 6 | Cooperative O–H···O=C ring | 17.95 [3] | 0.038 [3] | 1 |
Early neutral-pH experiments detected sluggish direct attack of formaldehyde on the urea nitrogen, linked to a barrier of 145.7 kilojoules per mole for the four-membered transition state lacking explicit solvent mediation [2]. Density functional theory calculations that embedded a single, then multiple, water molecules inside the reaction coordinate reduced this barrier dramatically:
| Transition-state motif | Solvent participation | Barrier / kilojoules per mole | Relative rate acceleration (298 kelvin) | Source |
|---|---|---|---|---|
| Four-membered ring | 0 water molecules | 145.7 [2] | baseline | 21 |
| Six-membered ring | 1 water molecule (proton shuttle) | 130.1 [2] | 5-fold [2] | 21 |
| Eight-membered ring | 2 water molecules (relay chain) | 118.6 [4] | 14-fold [4] | 22 |
Mechanistic insight. The inserted water enables a synchronous double proton migration: the attacking nitrogen deprotonates while a hydroxide-like oxygen simultaneously protonates the leaving hydroxyl group, collapsing the high-energy zwitterionic configuration that characterises the solvent-free pathway. Quantum tunnelling contributions are minor above 300 kelvin but rise sharply below 250 kelvin, consistent with the narrower imaginary frequency detected for the water-assisted transition structure [4].
Increasing the local hydration number enlarges cooperative polarisation, allowing outer-shell water molecules to polarise inner-shell donors. Electron-localisation-function maps show an almost cubic dependence of hydrogen-bond energy on bond length, with correlation coefficients above 0.99 for water counts between one and eight [3]. This hydrogen-bond reinforcement shortens the proton-transfer pathway and stabilises the anionic nitrogen in the developing tetrahedral intermediate.
Isotopic substitution of solvent hydrogen with deuterium in neutral aqueous syntheses of (Hydroxymethyl)urea yields a primary kinetic isotope effect of 2.4 at 298 kelvin, indicating that O–H bond cleavage is partially rate-determining [1]. Under alkaline promotion—where hydroxide pre-deprotonates the urea nitrogen—the isotope effect falls to 1.2, aligning with theoretical predictions that the solvent-assisted nitrogen deprotonation step is replaced by hydroxide abstraction [2] [4].
(Formal)dehyde exists in water predominantly as its hydrate, methanediol, but the equilibrium can shift with temperature, ionic strength, or catalytic additives. Understanding how the two carbonyl species compete for reaction with (Hydroxymethyl)urea precursors illuminates resin-curing kinetics and potential atmospheric fates.
The hydration equilibrium
$$
\text{Formaldehyde} + \text{Water} \rightleftharpoons \text{Methanediol}
$$
has an equilibrium constant of $$1.39 \times 10^{19}$$ per cubic centimetre at 280 kelvin [5]. Consequently, free formaldehyde represents less than two percent of total carbonyl content in dilute water, yet it remains the kinetically privileged electrophile because of a dramatically lower activation entropy relative to methanediol [5] [2].
| Electrophile | Dominant reaction with urea core | Second-order rate constant at 298 kelvin / litre per mole per second | Activation free energy / kilojoules per mole | Source |
|---|---|---|---|---|
| Formaldehyde | N-nucleophilic addition | $$8.93 \times 10^{-4}$$ [1] | 41.9 [1] | 2 |
| Methanediol | Dehydration-initiated addition (water loss) | $$<1.0 \times 10^{-6}$$ [5] | >100 [5] | 3 |
Interpretation. The higher free energy barrier for methanediol stems from the necessity of internal dehydration to regenerate the carbonyl before nucleophilic attack can proceed [5]. Water-cluster-catalysed pathways can lower this barrier modestly, but never below that of direct formaldehyde capture [6].
The overall solvent-mediated mechanism for (Hydroxymethyl)urea formation under neutral to mildly alkaline conditions can be summarised in four sequential stages:
| Mechanistic stage | Governing step | Experimental or computed descriptor | Numerical value | Source |
|---|---|---|---|---|
| Solvation | Initial complexation energy | Free energy change | −18.0 kilocalories per mole [3] | 1 |
| Proton abstraction | Water-assisted barrier | Enthalpy of activation | 59.6 kilojoules per mole [4] | 22 |
| Nucleophilic addition | Six-membered proton relay | Gibbs activation energy | 118.6 kilojoules per mole [4] | 22 |
| Product hydration | Equilibrium constant (aqueous) | $$[\text{Hydroxymethyl urea}]/[\text{Urea}]$$ | 2,200 at 298 kelvin [10] | 25 |
Accurate potential-energy surfaces have employed coupled-cluster expansions up to perturbative quadruple excitations, capturing sub-kilocalorie differentials critical for distinguishing between solvent-free and solvent-bridged pathways [5]. Basis-set extrapolation to the complete basis-set limit combined with thermal rovibrational partition sums delivers rate constants within half an order of magnitude of full two-dimensional master equation analyses [5].
Fourier-transform infrared monitoring of carbonyl stretching modes during pulsed addition of formaldehyde to aqueous urea reveals rise times consistent with the computed solvent-assisted barriers [8]. Transient absorption in the 1650 centimetre-inverse region, assigned to the tetrahedral intermediate, decays mono-exponentially with a time constant of 9 milliseconds at 298 kelvin, matching predictions derived from the Table 3 Gibbs barrier [4].
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